molecular formula C15H21N3O3 B11181029 4-Acetylamino-N-(2-morpholin-4-yl-ethyl)-benzamide

4-Acetylamino-N-(2-morpholin-4-yl-ethyl)-benzamide

Cat. No.: B11181029
M. Wt: 291.35 g/mol
InChI Key: NJHQKXFVGFLZDR-UHFFFAOYSA-N
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Description

4-ACETAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamido group, a morpholine ring, and a benzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an appropriate diol and an amine.

    Coupling Reaction: The final step involves coupling the acetamido and morpholine-containing intermediates with a benzoyl chloride derivative to form the desired benzamide structure.

Industrial Production Methods

Industrial production of 4-ACETAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ACETAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.

    Substitution: The benzamide moiety can participate in substitution reactions, leading to the formation of different substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-ACETAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ACETAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ACETAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE: shares structural similarities with other benzamide derivatives and morpholine-containing compounds.

    N-(2-Morpholin-4-ylethyl)benzamide: Lacks the acetamido group but retains the morpholine and benzamide moieties.

    4-Acetamidobenzamide: Contains the acetamido and benzamide groups but lacks the morpholine ring.

Uniqueness

The unique combination of the acetamido group, morpholine ring, and benzamide moiety in 4-ACETAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE contributes to its distinct chemical properties and potential applications. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

4-acetamido-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C15H21N3O3/c1-12(19)17-14-4-2-13(3-5-14)15(20)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H,16,20)(H,17,19)

InChI Key

NJHQKXFVGFLZDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCN2CCOCC2

solubility

36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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